![molecular formula C9H7N3 B1312016 5-(Pyridin-2-yl)pyrimidine CAS No. 64858-29-3](/img/structure/B1312016.png)
5-(Pyridin-2-yl)pyrimidine
Overview
Description
5-(Pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological interactions.
Biochemical Analysis
Biochemical Properties
5-(Pyridin-2-yl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with adenosine receptors, where it acts as an antagonist, modulating the signaling pathways mediated by these receptors. Additionally, this compound has been shown to inhibit the activity of certain kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. The compound also interacts with DNA and RNA polymerases, affecting nucleic acid synthesis and repair processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators, thereby affecting the immune response . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, such as kinases and receptors, leading to inhibition or activation of their activity. For instance, the binding of this compound to cyclin-dependent kinases results in the inhibition of their kinase activity, thereby blocking cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription. The molecular interactions of this compound with biomolecules are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound undergoes metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens for clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the urine. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites such as pyruvate and citrate . The interactions of this compound with metabolic enzymes and cofactors play a critical role in its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of nuclear localization signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments within the nucleus. Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular distribution of this compound is essential for its therapeutic efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)pyrimidine typically involves the condensation of pyridine-2-carbaldehyde with guanidine or its derivatives under acidic or basic conditions. One common method includes the reaction of pyridine-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol at reflux temperature for several hours, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-(Pyridin-2-yl)pyrimidine exhibit significant anticancer properties. For instance, a series of pyrimidine-based compounds have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK4 and CDK6 have shown promise in treating various cancers, including breast and lung cancer .
Table 1: Summary of Anticancer Studies
Compound | Target | Activity | Reference |
---|---|---|---|
Compound A | CDK4/6 | Inhibition of cell proliferation | |
Compound B | HER2-positive breast cancer | Selective cytotoxicity |
Anti-Fibrotic Activity
The anti-fibrotic potential of this compound derivatives has also been explored. A study synthesized novel derivatives that effectively inhibited collagen expression in hepatic stellate cells, indicating their potential as anti-fibrotic agents .
Table 2: Anti-Fibrotic Activities
Compound | IC50 (μM) | Mechanism | Reference |
---|---|---|---|
Compound M | 45.69 | Inhibition of collagen synthesis | |
Compound Q | 45.81 | Reduction of hydroxyproline content |
Mechanistic Insights
The mechanism by which this compound derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, some compounds have been identified as dual inhibitors of cholinesterases, demonstrating their potential in treating neurodegenerative diseases .
Synthesis and Development
The synthetic pathways for producing this compound and its derivatives have been well-documented. Various methods have been developed to enhance yield and selectivity, including Negishi cross-coupling techniques that facilitate the formation of complex structures .
Table 3: Synthesis Methods
Method | Yield (%) | Advantages |
---|---|---|
Negishi Cross-Coupling | 85% | High selectivity and efficiency |
Microwave-Assisted Synthesis | 90% | Rapid reaction times |
Clinical Trials
Several clinical trials are currently investigating the efficacy of pyrimidine derivatives in cancer therapies, focusing on their ability to target specific pathways involved in tumor growth and metastasis .
Comparative Studies
Comparative studies between various pyrimidine derivatives highlight the enhanced activity of this compound over traditional chemotherapeutics, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-2-yl)pyrimidine
- 6-(Pyridin-2-yl)pyrimidine
Uniqueness
5-(Pyridin-2-yl)pyrimidine is unique due to its specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-(Pyridin-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.
Overview of Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The incorporation of pyridine rings into pyrimidine structures enhances their biological profiles, making them valuable in drug development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives has been explored extensively. For instance, a study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against hepatic stellate cells (HSC-T6). The results indicated that several compounds exhibited superior anti-fibrotic activity compared to established drugs like Pirfenidone (IC50 values ranging from 45.69 μM to 3025 μM) .
Table 1: Biological Activity of Selected this compound Derivatives
Compound ID | Structure Description | IC50 (µM) | Activity Type |
---|---|---|---|
12m | Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl nicotinate | 45.69 | Anti-fibrotic |
12q | Similar to 12m with slight modifications | 45.81 | Anti-fibrotic |
PFD | Pirfenidone | 3025 | Anti-fibrotic (control) |
Biological Activities
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antiviral Activity
Case Studies
- Case Study: Anti-fibrotic Activity
- Case Study: Anticancer Efficacy
Properties
IUPAC Name |
5-pyridin-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNZMZNCZZXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456085 | |
Record name | 5-(Pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64858-29-3 | |
Record name | 5-(Pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?
A1: The position of the nitrogen atom on the pyrimidine ring of this compound derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]
Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?
A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that this compound-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.
Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?
A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.